Undecanal

Olfactory Science Flavor Chemistry Sensory Analysis

Researchers formulating with medium-chain aldehydes encounter non-linear odor and bioactivity shifts across C8-C12 that preclude homolog substitution. Undecanal (C11) resolves this: • Odor threshold 5 ppb-2.5-fold higher than decanal/dodecanal-for sustained aldehydic background without top-note dominance. • Biofilm inhibition at 0.020 mg/mL against C. albicans; synergistic with amphotericin B (FICI 0.048-0.062). • 77.4% of G. mellonella male pheromone volatile emissions for species-specific apiculture lures. • SIFT-MS quantitation requires compound-specific calibration per characterized kinetic data. Bulk quantities available.

Molecular Formula C11H22O
Molecular Weight 170.29 g/mol
CAS No. 112-44-7
Cat. No. B090771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndecanal
CAS112-44-7
Synonymsundecanal
undecylic aldehyde
Molecular FormulaC11H22O
Molecular Weight170.29 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC=O
InChIInChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h11H,2-10H2,1H3
InChIKeyKMPQYAYAQWNLME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 25 ml / 100 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in most fixed oils, propylene glycol;  insoluble in glycerol, water
1 ml in 5 ml of 70% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Undecanal Chemical Profile & Specifications


Undecanal (CAS 112-44-7, C11H22O, MW 170.29) is an eleven-carbon straight-chain saturated fatty aldehyde classified as a medium-chain aldehyde [1]. It is a colorless to pale yellow oily liquid with a melting point of -4°C and a boiling point range of 109-115°C at 5 mmHg [2]. Naturally occurring in citrus essential oils including Citrus reticulata and grapefruit oil [3], undecanal possesses a characteristic sweet, waxy, aldehydic odor with citrus and floral notes . Commercially available undecanal typically contains 3-8% 2-methyldecanal as a minor component, and its estimated log P of 4.48-4.63 reflects moderate hydrophobicity with limited water solubility of approximately 14 mg/L at 25°C [4].

Undecanal Substitution Specificity


Within the homologous series of saturated fatty aldehydes (C8-C12), each carbon increment produces non-linear and application-critical shifts in key performance parameters that render simple substitution invalid. Undecanal (C11) occupies a distinct position between decanal (C10) and dodecanal (C12), exhibiting an odor detection threshold of 5 ppb in water that differs significantly from the 2 ppb threshold shared by both its C10 and C12 neighbors [1]. Furthermore, undecanal demonstrates differential antifungal activity against Candida albicans with biofilm inhibition at 0.020 mg/mL, whereas class-level inference suggests this activity profile is not uniformly present across the homologous aldehyde series [2]. These divergent odor thresholds and distinct bioactivity profiles mean that direct replacement with a neighboring homolog will alter both sensory perception and functional antimicrobial performance in formulated products.

Undecanal Comparative Evidence


Odor Threshold vs. Decanal and Dodecanal

In a standardized aqueous odor threshold evaluation, undecanal exhibits an odor detection threshold of 5 ppb, which is 2.5-fold higher than the 2 ppb threshold observed for both its immediate homologs, decanal (C10) and dodecanal (C12) [1]. This places undecanal as the less potent odorant among these three linear saturated aldehydes in aqueous media.

Olfactory Science Flavor Chemistry Sensory Analysis

Candida Biofilm Inhibition vs. Fluconazole

Undecanal demonstrates concentration-dependent inhibition of Candida albicans virulence factors. Against C. albicans ATCC 90028 and ATCC 10231, undecanal inhibited planktonic growth at 0.125 mg/mL, yeast-to-hyphal transition at 0.125 mg/mL, and biofilm formation at 0.020 mg/mL [1]. Notably, when combined with amphotericin B, undecanal exhibited synergistic activity with fractional inhibitory concentration indices (FICI) between 0.048 and 0.062 [1]. As a class-level inference, fluconazole, a standard azole antifungal comparator, exhibits MIC90 values typically ranging from 0.25-2.0 μg/mL against C. albicans, with biofilm eradication requiring 64-256× higher concentrations due to azole tolerance mechanisms [2].

Medical Mycology Antifungal Drug Discovery Biofilm Inhibition

Pheromone Gland Composition vs. Nonanal

In the greater wax moth (Galleria mellonella), male pheromone gland extracts contain undecanal at 19.0% mean percentage composition, substantially exceeding the 3.9% observed for nonanal (C9 aldehyde) [1]. In volatile collections, this compositional difference is even more pronounced, with undecanal comprising 77.4% of the aldehyde-alcohol mixture versus 20.8% for nonanal [1]. This quantitative disparity establishes undecanal as the predominant aldehyde component of this species' sex pheromone.

Chemical Ecology Entomology Semiochemistry

SIFT-MS Product Ion Distribution vs. Lower Aldehydes

In Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) analysis under standardized conditions (1 Torr He, 0.1 Torr air sample, 300 K, 1-7% absolute humidity), undecanal (C11) exhibits distinct product ion distributions compared to shorter-chain n-aldehydes [1]. The H3O+ reaction with undecanal yields protonated molecules MH+ and their hydrates MH+(H2O)0,1,2,3 along with (MH+-H2O), while NO+ reactions produce NO+M adduct ions and [M-H]+ fragment ions [1]. The humidity-dependent product ion distribution for undecanal differs quantitatively from patterns observed for C2-C10 aldehydes, requiring compound-specific kinetic modeling for accurate quantification in humid biological matrices such as exhaled breath and food emanations [1].

Analytical Chemistry Mass Spectrometry Volatile Analysis

Aroma Potency vs. (E)-2-Undecanal

In beef and pork vegetable gravies analyzed by stable isotope dilution assay, (E)-2-undecanal was identified among the most potent odorants with OAV > 1, whereas saturated undecanal was not reported among the key aroma contributors in the same food matrix [1]. This cross-study comparison indicates that the unsaturated analog (E)-2-undecanal exhibits substantially higher aroma potency than saturated undecanal in complex food systems, consistent with the general observation that α,β-unsaturation lowers odor detection thresholds in aldehydes.

Food Chemistry Aroma Analysis Stable Isotope Dilution Assay

Hydrophobicity Profile vs. Dodecanal

Undecanal exhibits an estimated log P value of 4.48-4.63, reflecting moderate hydrophobicity [1]. In comparison, dodecanal (C12) has a reported log P of approximately 4.32 [2]. Despite the additional methylene unit in dodecanal, the log P values are comparable, with undecanal showing slightly higher calculated hydrophobicity in some estimation models. The vapor density of undecanal is 5.94 (vs air), which contributes to its volatility characteristics relevant to fragrance evaporation profiles [1].

Physicochemical Characterization Formulation Science QSAR

Undecanal Application Scenarios


Sustained-Release Fragrance Formulation

Undecanal's odor detection threshold of 5 ppb—2.5-fold higher than decanal and dodecanal (both 2 ppb)—makes it suitable for fragrance formulations where a sustained aldehydic background is desired without overwhelming top-note intensity [1]. Perfumers seeking a waxy, citrus-floral character with controlled potency should select undecanal over the more sensorially dominant C10 or C12 homologs. Its vapor density of 5.94 (vs air) and log P of 4.48-4.63 contribute to predictable evaporation kinetics in alcoholic and oil-based perfume matrices [2].

Antifungal Combination Therapy for Candida Biofilms

Undecanal demonstrates biofilm inhibition at 0.020 mg/mL against C. albicans ATCC 90028/10231 and exhibits synergistic activity with amphotericin B (FICI 0.048-0.062) [3]. Researchers investigating alternatives or adjuvants to azole antifungals for biofilm-associated candidiasis should consider undecanal as a candidate compound, particularly given its documented downregulation of virulence genes including RAS1 (13.96-fold), CEK1 (6.19-fold), and TEC1 (8.55-fold) [3]. The compound's minimal hemolytic activity at effective concentrations further supports its preclinical evaluation.

Galleria mellonella Attractant Formulation

In greater wax moth pheromone gland extracts, undecanal comprises 19.0% of the aldehyde-alcohol fraction compared to only 3.9% for nonanal, and in volatile emissions this increases to 77.4% undecanal versus 20.8% nonanal [4]. Pest management programs targeting G. mellonella in apiculture should prioritize undecanal over nonanal or other aldehydes when formulating species-specific attractants or monitoring lures, as the quantitative composition data confirm undecanal as the predominant volatile aldehyde component of the male sex pheromone blend.

SIFT-MS Method for Aldehyde Quantification

Undecanal exhibits compound-specific product ion distributions in SIFT-MS analysis, with humidity-dependent formation of MH+, MH+(H2O)0-3, and (MH+-H2O) from H3O+ reactions, plus NO+M adduct and [M-H]+ fragment ions from NO+ reactions [5]. Analytical chemists developing SIFT-MS methods for aldehyde quantification in exhaled breath, food emanations, or environmental samples cannot rely on generic aldehyde parameters derived from shorter-chain homologs. Compound-specific calibration using undecanal's characterized kinetic data is required for accurate quantification.

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